3-(4-Phenyl-1-buten-3-ynyl)phenanthrene
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H16 |
|---|---|
Molecular Weight |
304.4g/mol |
IUPAC Name |
3-[(Z)-4-phenylbut-1-en-3-ynyl]phenanthrene |
InChI |
InChI=1S/C24H16/c1-2-8-19(9-3-1)10-4-5-11-20-14-15-22-17-16-21-12-6-7-13-23(21)24(22)18-20/h1-3,5-9,11-18H/b11-5- |
InChI Key |
MYCUSYMTPDLKOB-WZUFQYTHSA-N |
SMILES |
C1=CC=C(C=C1)C#CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)C#C/C=C\C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Phenanthrene Enyne Systems
Elucidation of Reaction Pathways in Cyclization and Annulation Processes
The transformation of phenanthrene-enynes into more complex fused polycyclic systems can proceed through several distinct mechanistic pathways. The specific route is often dictated by the choice of catalyst (e.g., transition metals, acids), reaction conditions, and the electronic and steric nature of the substituents on the enyne and phenanthrene (B1679779) core.
Role of Metal Carbene Intermediates
Transition metal catalysts, particularly gold(I) complexes, are highly effective in activating the alkyne moiety of enyne systems. rsc.org While not always forming a discrete, stable metal carbene, the interaction of the metal with the C-C triple bond generates intermediates with significant carbocationic or carbene-like character.
In a typical gold-catalyzed cyclization of a phenanthrene-enyne or a related biaryl-enyne, the process is initiated by the coordination of the cationic gold(I) catalyst to the alkyne. This activation renders the alkyne highly electrophilic, prompting a nucleophilic attack from the nearby alkene (a 6-endo-dig cyclization) or the phenanthrene ring itself. For instance, in studies on related biphenyl-embedded trienynes, gold(I) catalysis facilitates the addition of an olefin to the activated alkyne, forming a vinylgold intermediate that can be viewed as a resonance structure of a gold-stabilized carbocation. researchgate.net This intermediate then undergoes subsequent cyclization and rearrangement steps to yield dihydrophenanthrene derivatives. The precise nature of these intermediates is a subject of ongoing study, but their reactivity patterns are central to the synthetic utility of these methods. researchgate.net
Analysis of Cationic and Radical Cascade Cyclizations
Cationic Cascade Cyclizations: Acid-triggered reactions provide a powerful metal-free alternative for cyclizing enyne systems. rsc.org In the presence of a strong acid, the alkyne or alkene can be protonated to generate a vinyl or alkyl cation, respectively. This highly reactive intermediate can then trigger a cascade of cyclization events. For enyne-substituted biaryls, which are precursors to phenanthrene systems, acid-mediated cascades can lead to a variety of phenanthrene-fused polycyclic products. rsc.org The specific outcome is highly dependent on the substituents. For example, electron-donating groups on the aromatic rings can influence which pathway the cascade follows, leading to discrete tricyclic, tetracyclic, or pentacyclic cores. rsc.org These complex transformations often involve intramolecular electrophilic aromatic substitution (Friedel-Crafts type reactions) as key steps in the cascade.
Radical Cascade Cyclizations: Radical-based methods offer another distinct pathway for the construction of phenanthrene frameworks. These reactions are typically initiated by a radical species that adds to the enyne system. For example, tin-hydride-mediated radical cyclizations have been explored for preparing functionalized phenanthrenes. researchgate.net Research on the gas-phase synthesis of phenanthrene has also highlighted the importance of radical-radical reactions and radical-induced ring expansions. nih.govnih.gov In these high-temperature processes, resonance-stabilized radicals can react to form initial adducts that subsequently rearrange and eliminate hydrogen to yield the stable aromatic phenanthrene core. nih.gov While mechanistically different from solution-phase synthesis, these studies underscore the viability of radical pathways in forming the phenanthrene skeleton. nih.govnih.gov
Pericyclic Reaction Mechanisms
Pericyclic reactions are concerted processes that involve a cyclic transition state and are governed by the rules of orbital symmetry. mit.edu While dedicated studies on pericyclic reactions of "3-(4-Phenyl-1-buten-3-ynyl)phenanthrene" are not prominent, these mechanisms can be key steps within more complex transformations. The most relevant pericyclic reaction in this context is the electrocyclic reaction, an intramolecular process that forms a sigma bond between the termini of a conjugated pi-system. thieme-connect.de
A common method for phenanthrene synthesis is the Mallory reaction, which involves the photochemical dehydrogenative cyclization of a stilbene-type precursor. researchgate.net The key step is a 6π-electrocyclization of the stilbene (B7821643) to form a dihydrophenanthrene intermediate, which is then oxidized to the final aromatic product. It is plausible that a phenanthrene-enyne system, after an initial metal-catalyzed or radical-induced cyclization to form a stilbene-like intermediate, could undergo a subsequent 6π-electrocyclization as part of a tandem reaction sequence to build the final polycyclic architecture.
Stereochemical Control and Selectivity in Phenanthrene-Enyne Syntheses
Achieving stereochemical control is crucial when cyclization reactions create new stereocenters. In the synthesis of complex molecules, controlling the three-dimensional arrangement of atoms is paramount. This can be influenced by existing stereocenters in the substrate or by chiral auxiliaries and catalysts. nih.gov
In gold(I)-catalyzed cyclizations of biphenyl-embedded trienynes, the geometry of the starting alkene can influence the stereochemical outcome. For example, a substrate that is Z-phenyl mono-substituted at the styrene (B11656) moiety was found to yield a single diastereomer of the resulting dihydrophenanthrene product. researchgate.net This high degree of stereoselectivity arises because the concerted nature of the cyclization forces the substituents into specific orientations to minimize steric hindrance in the transition state. The ability to translate the stereochemistry of the starting material to the product is a significant advantage of these catalytic systems.
| Starting Material Feature | Reaction Type | Observed Outcome | Reference |
| Z-phenyl mono-substituted styrene | Gold(I)-Catalyzed Cyclization | Formation of a single diastereomer | researchgate.net |
| Chiral auxiliary on substrate | Auxiliary-Controlled Reaction | High enantiomeric excess in product | nih.gov |
Computational Chemistry Approaches to Reaction Mechanism Elucidation (e.g., Transition State Analysis)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. It allows researchers to calculate the energies of reactants, intermediates, transition states, and products, providing a detailed map of the potential energy surface of a reaction.
For phenanthrene synthesis, computational studies have been used to:
Validate Proposed Mechanisms: In the gas-phase synthesis of phenanthrene from the reaction of a methyl radical with a fluorenyl radical, DFT calculations were used to map out the potential energy surface. These calculations supported a mechanism involving radical-radical recombination followed by hydrogen shifts and elimination, and they helped to explain the observed product ratios of phenanthrene and its isomer, anthracene. nih.gov
Analyze Reaction Energetics: Calculations can determine whether a proposed pathway is energetically feasible. For example, computational analysis of the cycloisomerization of dienetriynes to form helicenes (which contain a phenanthrene core) showed an enormous negative Gibbs free energy change (ΔG), strongly favoring the formation of the cyclized product. thieme-connect.de
Investigate Transition States: By locating and analyzing the structure of transition states, chemists can understand the origins of selectivity. For instance, comparing the energy barriers for different cyclization pathways (e.g., 5-exo vs. 6-endo) or for the formation of different regioisomers can explain why one product is formed preferentially over another.
These computational insights are crucial for refining reaction conditions and for the rational design of new catalysts and substrates to achieve desired synthetic outcomes.
| Computational Method | Application in Phenanthrene Systems | Key Findings | Reference |
| Density Functional Theory (DFT) | Analysis of radical-radical reactions | Mapped potential energy surface, explained product isomer ratios. | nih.gov |
| DFT | Analysis of cycloisomerization | Calculated large negative ΔG, confirming thermodynamic favorability. | thieme-connect.de |
| Transition State Theory | Prediction of reaction barriers | Compared competing pathways to understand selectivity. | nih.gov |
Advanced Spectroscopic and Structural Characterization of Phenanthrene Enyne Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound like 3-(4-Phenyl-1-buten-3-ynyl)phenanthrene , both ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of This compound would be expected to exhibit distinct signals for the protons of the phenanthrene (B1679779) core, the phenyl group, and the butenyne linker. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the numerous protons on the phenanthrene and phenyl rings. Protons on the phenanthrene moiety in deshielded positions, such as those in the bay region (H4 and H5), would likely appear at the downfield end of this region. For instance, in unsubstituted phenanthrene, the H4 and H5 protons resonate at approximately δ 8.68 ppm. nih.gov The protons of the phenyl group would likely appear as a multiplet in the range of δ 7.3-7.6 ppm. The vinylic protons of the butene group would show characteristic splitting patterns depending on their geometric relationship (cis or trans), with expected chemical shifts in the δ 5.5-7.0 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. quimicaorganica.org Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines, one for each unique carbon atom. quimicaorganica.orgresearchgate.net For This compound , one would anticipate a large number of signals corresponding to the 30 carbon atoms in the molecule. The quaternary carbons of the phenanthrene ring and the internal carbons of the alkyne would be particularly informative. Based on data for unsubstituted phenanthrene, the carbon signals for the phenanthrene core are expected to appear in the δ 122-135 ppm range. nih.gov The carbons of the phenyl ring would also resonate in this region. The sp-hybridized carbons of the alkyne linker would be found further downfield, typically between δ 80-100 ppm. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenanthrene Aromatic Protons | 7.5 - 8.7 | 122 - 135 |
| Phenyl Aromatic Protons | 7.3 - 7.6 | 128 - 138 |
| Vinylic Protons | 5.5 - 7.0 | 110 - 145 |
| Alkynyl Carbons | - | 80 - 100 |
Note: These are predicted values based on known data for phenanthrene and related structures. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, Raman) for π-Conjugation and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary information about the functional groups and the extent of π-conjugation within a molecule. beilstein-journals.org
FT-IR Spectroscopy: The FT-IR spectrum of This compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic rings and the butene moiety would appear in the 1600-1450 cm⁻¹ region. researchgate.net A crucial diagnostic peak would be the C≡C stretching vibration of the alkyne, which is typically observed in the 2260-2100 cm⁻¹ range. The intensity of this peak can be influenced by the symmetry of the substitution around the alkyne. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FT-IR. researchgate.net The C≡C stretching of the symmetrically substituted internal alkyne in This compound is expected to give a strong Raman signal. Aromatic ring breathing modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing a fingerprint of the polycyclic aromatic system. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. nih.gov
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Alkynyl C≡C Stretch | 2260 - 2100 (weak to medium) | 2260 - 2100 (strong) |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Vinylic C=C Stretch | ~1650 | ~1650 |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Weak |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Phenanthrene-Enyne Architectures
Due to the substitution pattern and potential for steric hindrance between the bulky phenylbutenyne group and the phenanthrene core, This compound may adopt a non-planar, helical conformation, thus exhibiting chirality. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating such chiral architectures. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral molecules.
For π-extended helical systems, such as those found in helicenes, ECD spectra can show intense signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the helicity of the molecule. In the case of This compound , if it exists as a pair of enantiomers due to restricted rotation, ECD spectroscopy would be crucial for their differentiation and the assignment of their absolute configuration. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are typically employed in conjunction with experimental ECD data to confirm the stereochemical assignment.
X-ray Crystallography for Solid-State Structural Elucidation
The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. Obtaining a single crystal of sufficient quality is often the most challenging step in this process. For This compound , a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. This data would unequivocally confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state.
Of particular interest would be the dihedral angle between the phenanthrene and phenyl rings, as well as the geometry of the butenyne linker. The crystal packing, which describes how the molecules are arranged in the unit cell, would also be elucidated, providing insights into intermolecular interactions such as π-π stacking. Such interactions are critical for understanding the material's bulk properties. For example, studies on other substituted phenanthrenes have shown how different substitution patterns can lead to varied crystal packing arrangements. nih.gov
UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Structure and π-Extension Analysis
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for probing the electronic structure of conjugated molecules.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of This compound is expected to be dominated by π-π* transitions. The extended conjugation provided by the phenylbutenyne substituent would likely lead to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted phenanthrene. Phenanthrene itself exhibits characteristic absorption bands, with a strong absorption around 252 nm. The spectrum of the derivative would likely show multiple absorption bands, reflecting the different electronic transitions within the extended π-system. The position and intensity of the lowest energy absorption band are particularly sensitive to the extent of π-conjugation.
Photoluminescence Spectroscopy: Upon excitation with UV light, many conjugated organic molecules exhibit fluorescence. The PL spectrum provides information about the electronic nature of the first excited state. For This compound , the emission is expected to be in the blue or green region of the visible spectrum. The difference between the absorption and emission maxima (the Stokes shift) can provide insights into the geometric relaxation of the molecule in the excited state. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also a key parameter that can be determined from PL spectroscopy. Studies on other π-extended phenanthrene derivatives have shown that the emission properties are highly dependent on the nature and position of the substituents.
Expected Electronic Spectroscopy Data for this compound
| Spectroscopic Parameter | Expected Value |
| Absorption Maximum (λmax) | 250 - 400 nm |
| Emission Maximum (λem) | 380 - 500 nm |
| Stokes Shift | 30 - 100 nm |
Note: These are estimated ranges based on the properties of similar conjugated systems.
Theoretical and Computational Studies on Phenanthrene Enyne Compounds
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and equilibrium geometry of molecules. A typical study on 3-(4-Phenyl-1-buten-3-ynyl)phenanthrene would involve geometry optimization using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p).
This process would yield the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the phenanthrene (B1679779) and phenyl rings and the specific spatial orientation of the buten-ynyl linker. From the optimized geometry, crucial electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter, offering a first approximation of the molecule's chemical reactivity and the energy required for electronic excitation.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -2.4 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 3.4 eV | Relates to electronic transitions and stability. |
| Dipole Moment | 1.2 D | Measures the overall polarity of the molecule. |
Time-Dependent DFT (TD-DFT) for Excited States and Optical Transition Analysis
To understand the optical properties of this compound, such as how it absorbs and emits light, Time-Dependent DFT (TD-DFT) calculations would be employed. This method is used to investigate the molecule's excited states.
TD-DFT calculations would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an ultraviolet-visible (UV-Vis) spectrum. The calculations also provide the oscillator strength for each transition, indicating its probability. By analyzing the molecular orbitals involved in these transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO), researchers can characterize them as π-π* or n-π* transitions and understand how the different parts of the molecule (phenanthrene, phenyl ring, enyne linker) contribute to the absorption of light.
Table 2: Hypothetical TD-DFT Results for Electronic Transitions (Note: This data is illustrative and not based on actual experimental or computational results.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S0 → S1 | 3.20 | 387 | 0.85 | HOMO → LUMO |
| S0 → S2 | 3.55 | 349 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 3.90 | 318 | 0.40 | HOMO → LUMO+1 |
Investigation of Aromaticity and Extended π-Delocalization in this compound
The concept of aromaticity is key to understanding the stability and electronic properties of this molecule. The presence of the phenanthrene and phenyl groups, connected by a conjugated enyne linker, suggests an extended π-electron system.
Computational methods would be used to quantify the aromaticity of the individual rings. Techniques such as the Nucleus-Independent Chemical Shift (NICS) calculation or Harmonic Oscillator Model of Aromaticity (HOMA) analysis would be applied. NICS calculations, for example, would probe the magnetic shielding at the center of each ring; a significant negative value is a hallmark of aromaticity. These analyses would determine if the π-electrons are localized within the phenanthrene and phenyl moieties or if there is significant delocalization across the entire molecule via the enyne bridge, which would have important implications for its electronic conductivity and optical properties.
Computational Modeling for Understanding Structure-Property Relationships
A primary goal of computational modeling is to establish clear relationships between a molecule's structure and its observable properties. By systematically modifying the structure of this compound in silico (e.g., by changing the substitution position on the phenanthrene ring or altering the linker), a series of derivatives could be studied.
Comparing the calculated HOMO-LUMO gaps, absorption spectra, and charge distribution across this series would allow researchers to deduce critical structure-property relationships. For example, such a study could reveal how the position of the substituent influences the color (absorption wavelength) or how extending the conjugation affects the molecule's potential as a semiconductor. This understanding is crucial for the rational design of new organic materials with tailored electronic and optical characteristics for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Applications in Advanced Materials and Supramolecular Chemistry
Integration into Organic Electronic Materials
Phenanthrene (B1679779) and its derivatives are well-regarded for their potential in organic electronics due to their inherent photochemical and electroluminescent properties. academie-sciences.fr The incorporation of the 3-(4-phenyl-1-buten-3-ynyl) moiety is expected to further enhance these characteristics. The extended π-conjugation provided by the enyne bridge can lead to a smaller HOMO-LUMO gap, which is advantageous for charge transport and emission in the visible spectrum. spast.org
The planar nature of the phenanthrene unit facilitates π-π stacking interactions, which are crucial for charge mobility in organic semiconductors. The phenyl-butenynyl substituent can influence the packing arrangement of the molecules in the solid state, thereby tuning the electronic coupling between adjacent molecules. This tailored molecular design can lead to improved performance in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Below is a table of representative electronic properties for phenanthrene-based organic electronic materials, which can serve as a benchmark for the anticipated performance of 3-(4-phenyl-1-buten-3-ynyl)phenanthrene.
| Property | Typical Value Range for Phenanthrene Derivatives | Anticipated Impact of Phenyl-butenynyl Group |
| HOMO Energy Level | -5.5 to -6.1 eV spast.org | Potential to raise the HOMO level, improving hole injection. |
| LUMO Energy Level | -2.5 to -3.0 eV | Potential to lower the LUMO level, enhancing electron injection. |
| Band Gap (Eg) | 2.5 to 3.5 eV spast.org | Expected to decrease due to extended conjugation. |
| Charge Carrier Mobility | 10-5 to 10-2 cm2V-1s-1 | May be enhanced through controlled molecular packing. |
| Photoluminescence Quantum Yield | 0.2 to 0.8 | Can be tuned by modifying the electronic structure. |
Note: The data in this table is illustrative and based on known properties of phenanthrene derivatives. Specific values for this compound would require experimental validation.
Role in Optoelectronic Devices
The photoluminescent and electroluminescent capabilities of phenanthrene derivatives make them suitable for use as emitters in OLEDs. academie-sciences.fr The color of the emitted light can be tuned by modifying the substituents on the phenanthrene core. The extended conjugation in this compound is likely to result in a red-shift of its emission spectrum compared to unsubstituted phenanthrene, potentially leading to blue-green or even yellow emission.
Furthermore, phenanthrene-based compounds can be employed as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy levels. The triplet energy of this compound would need to be determined to assess its suitability as a host for various phosphorescent emitters.
In the context of organic photovoltaics (OPVs), this compound could function as a donor or acceptor material, depending on its energy levels relative to other materials in the device. The broad absorption spectrum anticipated for this molecule could contribute to more efficient light harvesting in solar cells.
Design Principles for Light-Harvesting Systems
Artificial light-harvesting systems mimic the process of photosynthesis by capturing light energy and transferring it to a reaction center. aps.org Phenanthrene derivatives have been successfully used as building blocks for such systems due to their strong absorption in the UV-visible region and their ability to engage in efficient energy transfer. rsc.orgnih.gov The this compound molecule can act as an antenna chromophore, absorbing light and transferring the excitation energy to an acceptor molecule via Förster Resonance Energy Transfer (FRET). aps.org
Key design principles for incorporating this compound into a light-harvesting system include:
Spectral Overlap: The emission spectrum of this compound should have significant overlap with the absorption spectrum of the energy acceptor to ensure efficient FRET.
Proximity and Orientation: The donor and acceptor molecules need to be in close proximity (typically <10 nm) and have a favorable relative orientation for efficient energy transfer. This can be achieved through covalent bonding or supramolecular assembly.
Prevention of Self-Quenching: The concentration of the phenanthrene derivative should be optimized to avoid aggregation-caused quenching of its fluorescence.
Supramolecular Assembly and Self-Organization of Phenanthrene-Based Enyne Derivatives
The rigid structure of this compound, combined with the potential for intermolecular interactions such as π-π stacking and van der Waals forces, makes it an excellent candidate for supramolecular self-assembly. rsc.org By introducing appropriate functional groups, these molecules can be programmed to self-organize into well-defined nanostructures, such as nanofibers, nanorods, and vesicles. nih.gov
For instance, the hydrophobic nature of the phenanthrene and phenyl groups can drive the assembly of amphiphilic derivatives in aqueous media. nih.gov These self-assembled structures can create highly ordered arrays of chromophores, which is beneficial for applications such as light-harvesting and organic electronics. The enyne linker provides a rigid and linear element that can influence the directionality and morphology of the resulting assemblies.
Building Blocks for Higher-Order Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographenes
Polycyclic aromatic hydrocarbons with extended π-systems, often referred to as nanographenes, are of great interest for their unique electronic and optical properties. proquest.com Phenanthrene derivatives serve as crucial building blocks for the bottom-up synthesis of these complex structures. researchgate.net The alkyne functionality in the enyne bridge of this compound is particularly valuable for this purpose.
Through reactions such as alkyne benzannulation, this molecule can be used to construct larger, more complex PAHs. mdpi.com For example, intramolecular or intermolecular cyclization reactions involving the alkyne group can lead to the formation of new aromatic rings, effectively extending the π-conjugated system. This approach allows for the precise, atom-by-atom construction of nanographene structures with tailored properties for advanced electronic applications.
Future Directions and Research Opportunities
Development of Novel Catalytic Systems for Phenanthrene-Enyne Synthesis
The synthesis of phenanthrene (B1679779) derivatives, particularly those involving enyne functionalities, heavily relies on transition-metal catalysis. benthamdirect.com Gold(I) catalysts have proven effective in the cycloisomerization of biphenyl-embedded enynes to form the phenanthrene core. acs.org Similarly, copper-catalyzed methods offer a cost-effective route for constructing phenanthrene rings from components like aromatic tosylhydrazones and terminal alkynes. acs.org
Future research should focus on developing next-generation catalytic systems that offer enhanced efficiency, selectivity, and sustainability. Key goals include:
Non-Noble Metal Catalysis: Exploring earth-abundant and less toxic metals like iron, copper, and nickel to replace precious metal catalysts such as gold and palladium. Iron(III) has already shown utility in related carbonyl-olefin metathesis to create phenanthrene-embedded polymers. rsc.org
Photocatalysis and Electrocatalysis: Designing synthetic routes that utilize light or electricity as driving forces. These methods can often proceed under milder conditions and can provide alternative selectivity pathways compared to traditional thermal catalysis. Photochemical cyclization, known as the Mallory reaction, is a well-established, albeit sometimes low-yielding, method for creating phenanthrenes that could be adapted. researchgate.net
Tandem and Cascade Reactions: Creating catalytic processes where multiple bond-forming events occur in a single operation. Acid-triggered cascade cyclizations of enyne systems have been shown to rapidly generate complex polycyclic frameworks fused to a phenanthrene core, suggesting a promising strategy for building molecular complexity efficiently. rsc.orgresearchgate.net
A comparative look at current catalytic approaches highlights areas for improvement.
| Catalyst Type | Precursors | Advantages | Research Gaps/Future Work |
| Gold(I) | o'-Alkenyl-o-alkynylbiaryls | High yields, mild conditions. acs.org | High cost, sensitivity to impurities. |
| Copper(I) | Aromatic tosylhydrazones, terminal alkynes | Low cost, good functional group tolerance. acs.org | May require specific N-tosylhydrazone precursors. |
| Palladium(0) | 2-Halogenated biphenyls, alkynes | Well-established for cross-coupling. researchgate.net | Pre-functionalization of substrates required. |
| Acid-Catalyzed | Enyne-containing biaryls | Rapid access to complex polycycles. rsc.org | Can be limited by substrate scope and side reactions. |
Exploration of Chiral Phenanthrene-Enyne Frameworks and Enantioselective Synthesis
The introduction of chirality into phenanthrene-based molecules can lead to materials with unique chiroptical properties, such as circularly polarized luminescence, and applications in asymmetric catalysis. While 3-(4-Phenyl-1-buten-3-ynyl)phenanthrene is not inherently chiral, its derivatives could be, or it could be incorporated into larger chiral superstructures like helicenes. researchgate.netresearchgate.net
Future research should vigorously pursue the enantioselective synthesis of phenanthrene-enynes. Opportunities include:
Asymmetric Catalysis: Developing catalytic systems that employ chiral ligands to control the stereochemical outcome of the ring-forming or functionalization reactions. Gold catalysis, for instance, has been successfully applied to the highly enantioselective synthesis of 1,12-disubstituted researchgate.nethelicenes using TADDOL-derived phosphonite ligands. nih.gov
Chiral Precursor Strategy: Starting from enantiopure precursors to build the phenanthrene-enyne scaffold. This method has been used to synthesize chiral macrocyclic arenes containing triptycene (B166850) units. mdpi.com
Organocatalysis: Utilizing small organic molecules as catalysts for the enantioselective construction of these frameworks, which can be a sustainable alternative to metal-based systems. researchgate.net
The development of these methods would provide access to a new class of chiral molecules with potential applications in stereoselective recognition and advanced optical materials. mdpi.com
Advanced Functionalization Strategies for Tunable Electronic and Structural Properties
The properties of the this compound framework can be precisely tuned through chemical functionalization. Modifications can be targeted at the phenanthrene core, the enyne linker, or the terminal phenyl ring to modulate electronic properties, solubility, and solid-state packing.
Key future research strategies include:
Regioselective C-H Functionalization: Developing methods for the direct and selective introduction of functional groups at specific positions on the phenanthrene backbone. This avoids the need for lengthy pre-functionalization sequences. While challenging, regioselective functionalization of derivatives like 9-phenanthrenols is an active area of research. rsc.org
Post-Synthetic Modification: Modifying the synthesized phenanthrene-enyne molecule. For instance, the alkyne or alkene within the enyne linker could be a handle for further reactions like click chemistry, hydrogenation, or metathesis.
Introduction of Electron-Withdrawing/Donating Groups: Attaching functional groups with strong electronic effects to systematically alter the HOMO and LUMO energy levels. Incorporating imide and dicyanomethylene groups into a phenanthrene core has been shown to create high-performance n-type polymers for organic electronics. nih.gov
The table below outlines potential functionalization strategies and their expected impact on molecular properties.
| Functionalization Target | Strategy | Potential Functional Groups | Impact on Properties |
| Phenanthrene Core | C-H Activation, Electrophilic Aromat. Subst. | -NO₂, -CN, -Br, -OMe | Tune HOMO/LUMO levels, modify solubility and packing. nih.gov |
| Enyne Linker | Addition reactions, Hydrogenation | -B(OR)₂, -SiR₃, -H₂ | Alter conjugation length, provide reactive handles. rsc.org |
| Terminal Phenyl Group | Standard Aromatic Chemistry | -CF₃, -NMe₂, -SO₃H | Fine-tune electronic properties, control intermolecular interactions. |
Deeper Mechanistic Insights into Complex Phenanthrene-Enynyl Transformations
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient transformations. The cyclization and coupling reactions used to create phenanthrene-enynes often involve complex, multi-step pathways that are not fully understood.
Future research should focus on:
Computational Modeling (DFT): Using density functional theory and other computational tools to map out reaction energy profiles, identify transition states, and predict the outcomes of unknown reactions. This can provide insight into selectivity and reactivity.
In-Situ Spectroscopic Analysis: Employing techniques like NMR, IR, and mass spectrometry to monitor reactions in real-time, allowing for the detection of transient intermediates and the elucidation of catalytic cycles.
Kinetics Studies: Performing detailed kinetic analysis to understand the influence of catalyst loading, substrate concentration, and temperature on reaction rates. Such studies were crucial in postulating a catalytic cycle for the FeCl₃-catalyzed oxidative cross-coupling of phenols. researchgate.net
Understanding the mechanistic details of key steps, such as the 6-endo-dig cyclization proposed in acid-catalyzed formations of phenanthrene derivatives, is essential for controlling reaction pathways and preventing the formation of unwanted byproducts. rsc.org
Expanding the Scope of Materials Science Applications through Structural Design
The extended π-conjugated system of this compound makes it a promising candidate for applications in organic electronics and photonics. Phenanthrene derivatives are already known to be useful in organic thin-film transistors (OTFTs) and as components of liquid-crystalline mixtures. nih.govgoogle.com
Future research should be directed toward the rational design of new materials based on this framework:
Organic Semiconductors: Incorporating phenanthrene-enyne units into polymers or designing small molecules for use as the active layer in OTFTs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The rigid phenanthrene unit can promote favorable intermolecular π-stacking for efficient charge transport. nih.gov
Molecular Wires: Investigating the charge transport properties of single molecules or self-assembled monolayers of phenanthrene-enynes to assess their potential as nanoscale electronic components.
Sensors: Functionalizing the framework to enable selective binding to specific analytes, where the binding event could be signaled by a change in fluorescence or conductivity.
Liquid Crystals: Synthesizing derivatives with appropriate long-chain alkyl or alkoxy groups to induce liquid-crystalline phases, which are valuable for display technologies. google.com
By systematically modifying the molecular structure—for example, by extending the conjugation, introducing heteroatoms, or controlling the three-dimensional shape—researchers can create a new generation of functional materials with tailored properties for specific high-tech applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
